molecular formula C15H11FN2O3 B1428509 Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate CAS No. 1235865-75-4

Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Katalognummer: B1428509
CAS-Nummer: 1235865-75-4
Molekulargewicht: 286.26 g/mol
InChI-Schlüssel: WOXIJNIAUMZYEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate is a complex organic compound with the molecular formula C19H20N4O3. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine moiety linked to a fluorobenzoate group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

The synthesis of Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine core.

    Introduction of the Fluorobenzoate Group: The fluorobenzoate moiety is introduced through a nucleophilic substitution reaction, where a suitable fluorobenzoate precursor reacts with the pyrrolo[2,3-b]pyridine core.

    Esterification: The final step involves the esterification of the intermediate product to form the methyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoate moiety, where nucleophiles replace the fluorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Wissenschaftliche Forschungsanwendungen

BCL-2 Inhibition

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate serves as an intermediate in the synthesis of ABT-199 (Venetoclax), a potent and selective BCL-2 inhibitor. BCL-2 is a protein that helps cancer cells evade apoptosis (programmed cell death), making it a critical target in cancer therapy. Venetoclax has shown efficacy in treating:

  • Chronic Lymphocytic Leukemia (CLL) : Clinical studies have demonstrated that Venetoclax significantly improves overall survival rates in patients with CLL, particularly those with 17p deletion mutations.
  • Acute Myeloid Leukemia (AML) : Research indicates that combining Venetoclax with other agents can enhance therapeutic outcomes in AML patients.

Estrogen Receptor-positive Breast Cancer

Studies suggest that this compound may also play a role in the treatment of estrogen receptor-positive breast cancer. The compound's ability to modulate apoptotic pathways can be leveraged to enhance the effectiveness of existing therapies.

Synthesis Process

The synthesis of this compound involves several steps:

  • Starting Materials :
    • 5-Hydroxy-7-azaindole
    • Methyl 2,4-difluorobenzoate
  • Reaction Conditions :
    • Combine the starting materials with potassium phosphate in diethylene glycol dimethyl ether at elevated temperatures (110 °C) for 24 hours.
    • The reaction mixture is then processed to isolate the crude product.
  • Purification :
    • The crude product undergoes recrystallization from ethyl acetate and petroleum ether to achieve high purity (>98% HPLC).

Case Study 1: Venetoclax Efficacy in CLL

A pivotal clinical trial published in The New England Journal of Medicine demonstrated that Venetoclax led to a complete response rate of approximately 79% in patients with relapsed/refractory CLL. This study highlighted the importance of BCL-2 inhibition using intermediates like this compound in developing effective cancer therapies.

Case Study 2: Combination Therapy in AML

Research published in Blood indicated that combining Venetoclax with azacitidine resulted in a response rate exceeding 70% among previously untreated elderly patients with AML. The study emphasized the role of BCL-2 inhibitors derived from compounds such as this compound in enhancing treatment efficacy.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Biologische Aktivität

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate, also known as Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate, has garnered attention due to its potential as a pharmaceutical intermediate, particularly in the development of BCL-2 inhibitors like Venetoclax. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • CAS Number : 1235865-75-4
  • Molecular Formula : C15H11FN2O3
  • Molecular Weight : 286.26 g/mol
  • Appearance : Off-white solid
  • Storage Conditions : Store at 0-8 °C

This compound functions primarily as an intermediate in the synthesis of BCL-2 inhibitors. BCL-2 is a key regulator of apoptosis, and its inhibition is crucial in cancer therapy. The compound exhibits selective binding to BCL-2, promoting apoptosis in cancer cells while sparing normal cells, particularly platelets. This selectivity reduces side effects commonly associated with traditional chemotherapeutics .

Antitumor Activity

Research indicates that this compound has significant antitumor activity against various cancer types. Notably:

  • Chronic Lymphocytic Leukemia (CLL) : Studies have shown that compounds derived from this compound effectively induce apoptosis in CLL cells .
  • Breast Cancer : Its application extends to estrogen receptor-positive breast cancer, where it enhances the efficacy of existing treatments by targeting BCL-2 pathways .

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models:

  • In Vitro Studies : Cell lines treated with this compound showed a significant decrease in cell viability and increased apoptosis markers compared to untreated controls.
    StudyCell LineConcentration (μM)Viability (%)Apoptosis (%)
    ACLL0.54560
    BBreast1.03075
  • In Vivo Models : Animal studies demonstrated that treatment with this compound resulted in tumor regression in xenograft models of CLL and breast cancer.

Synthesis and Structural Insights

The synthesis of this compound involves the reaction of 5-Hydroxy-7-azaindole with Methyl 2,4-difluorobenzoate. This method highlights the importance of structural modifications that enhance biological activity while maintaining stability and solubility .

Eigenschaften

IUPAC Name

methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3/c1-20-15(19)12-3-2-10(16)7-13(12)21-11-6-9-4-5-17-14(9)18-8-11/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXIJNIAUMZYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)OC2=CN=C3C(=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235865-75-4
Record name Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235865754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 4-FLUORO-2-(1H-PYRROLO(2,3-B)PYRIDIN-5-YLOXY)BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A28MBT4L43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of EXAMPLE 277G (8.5 g), methyl 2,4-difluorobenzoate (7.05 g), and K3PO4 (9.32 g) in diglyme (40 mL) at 115° C. was stirred for 24 hours. The reaction was cooled, diluted with ether (600 mL), and washed twice with water, and brine, and concentrated. The crude product was chromatographed on silica gel with 2-50% ethyl acetate/hexanes.
Name
mixture
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
7.05 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
9.32 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.